molecular formula C11H11BrN2O3S B6290993 (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone CAS No. 2432848-90-1

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone

Cat. No.: B6290993
CAS No.: 2432848-90-1
M. Wt: 331.19 g/mol
InChI Key: DOCBBNNIWMVFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H11BrN2O3S and a molecular weight of 331.19 g/mol It is characterized by the presence of a bromine atom, a nitro group, and a thiomorpholine ring attached to a methanone group

Preparation Methods

The synthesis of (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone typically involves the reaction of 3-bromo-5-nitrobenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for substitution reactions, hydrogen gas or sodium borohydride for reduction reactions, and hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone can be compared with other similar compounds, such as:

    (3-Bromo-5-nitrophenyl)(morpholino)methanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    (3-Bromo-5-nitrophenyl)(piperidino)methanone: Contains a piperidine ring instead of a thiomorpholine ring.

    (3-Bromo-5-nitrophenyl)(pyrrolidino)methanone: Contains a pyrrolidine ring instead of a thiomorpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCBBNNIWMVFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.